Edetate sodium

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Edetate sodium is synthesized by reacting ethylenediamine with chloroacetic acid in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)2 + 4 \text{ClCH}2\text{COOH} + 4 \text{NaOH} \rightarrow \text{C}{10}\text{H}{14}\text{N}_2\text{Na}_2\text{O}_8 + 4 \text{NaCl} + 4 \text{H}_2\text{O} ] The product, disodium ethylenediaminetetraacetate, is then purified and crystallized .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale using similar synthetic routes. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The final product is often dried and packaged for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Edetate sodium primarily undergoes complexation reactions with metal ions. It forms stable complexes with divalent and trivalent metal ions such as calcium, magnesium, zinc, and iron .

Common Reagents and Conditions:

-

Complexation with Calcium: [ \text{Ca}^{2+} + \text{C}{10}\text{H}{14}\text{N}_2\text{Na}2\text{O}8 \rightarrow \text{CaC}{10}\text{H}{12}\text{N}_2\text{O}_8 + 2 \text{Na}^+ ] This reaction is commonly used in water softening and in analytical chemistry for calcium determination .

-

Complexation with Magnesium: [ \text{Mg}^{2+} + \text{C}{10}\text{H}{14}\text{N}_2\text{Na}2\text{O}8 \rightarrow \text{MgC}{10}\text{H}{12}\text{N}_2\text{O}_8 + 2 \text{Na}^+ ] This reaction is used in titrations to determine magnesium content in various samples .

Major Products Formed: The major products of these reactions are the metal-EDTA complexes, which are highly stable and soluble in water .

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Chelation Therapy for Heavy Metal Poisoning

Edetate sodium is primarily recognized for its role in treating lead poisoning. It binds to lead ions, facilitating their excretion from the body. Clinical studies have demonstrated that edetate calcium disodium (a form of EDTA) is effective in reducing blood and tissue lead concentrations. For instance, a comparative study indicated that while succimer (DMSA) was more effective in reducing kidney lead concentration, edetate calcium disodium excelled in decreasing bone lead levels, showcasing its specific utility in lead detoxification .

1.2 Cardiovascular Disease Management

Recent trials have investigated the potential benefits of edetate disodium-based chelation therapy for patients with cardiovascular disease. One randomized clinical trial assessed whether this treatment could reduce cardiovascular events in patients with a history of myocardial infarction. The results suggested that chelation therapy might offer protective benefits against further cardiovascular complications .

Case Study: Chronic Limb Ischemia

A notable case involved an elderly woman with chronic limb ischemia who underwent a regimen of intravenous edetate disodium infusions. After multiple treatments, significant improvements were observed in her condition, allowing her to avoid amputation and regain mobility .

Laboratory Applications

2.1 Biochemical Research

In biochemistry and molecular biology, this compound is extensively used to inhibit metal-dependent enzymes. By chelating metal ions necessary for enzyme activity, researchers can study enzyme function without interference from these cofactors. This property is particularly useful in enzyme assays and structural studies .

2.2 DNA and RNA Preservation

EDTA plays a critical role in the preservation of nucleic acids by binding metal ions that could degrade DNA and RNA. It is commonly included in buffers used for DNA extraction and PCR reactions to enhance the stability and integrity of genetic material .

2.3 Blood Sample Collection

EDTA is widely employed as an anticoagulant in blood collection tubes, preventing clotting by chelating calcium ions. This application ensures the reliability of laboratory test results by maintaining sample integrity during transport and analysis .

Environmental Applications

3.1 Water Treatment

This compound is utilized in environmental science for its ability to sequester heavy metals from wastewater, thereby improving water quality. Its complexation properties allow for effective removal of contaminants, making it valuable in industrial water treatment processes .

Industrial Applications

4.1 Food Industry

In the food sector, EDTA serves as a preservative and stabilizer, preventing discoloration and rancidity by binding metal ions that catalyze these processes. Its use helps maintain the quality and safety of various food products .

4.2 Cosmetic Formulations

EDTA is also incorporated into cosmetic products to enhance stability and prevent degradation due to metal ion contamination, ensuring product efficacy over time .

Table 1: Clinical Efficacy of this compound in Lead Poisoning

| Study Type | Treatment | Outcome Measure | Result |

|---|---|---|---|

| Clinical Trial | Edetate Calcium Disodium | Urine Lead Excretion | Significant increase |

| Clinical Trial | DMSA | Urine Lead Excretion | Moderate increase |

| Comparative Study | Edetate Calcium Disodium vs DMSA | Bone Lead Concentration | Edetate more effective |

Table 2: Laboratory Uses of this compound

| Application | Description | Importance |

|---|---|---|

| Enzyme Inhibition | Prevents metal ion binding to enzymes | Facilitates enzyme studies |

| DNA/RNA Preservation | Chelates metals that degrade nucleic acids | Enhances extraction efficiency |

| Blood Anticoagulation | Binds calcium to prevent clotting | Ensures sample integrity |

Mecanismo De Acción

Edetate sodium exerts its effects by chelating divalent and trivalent metal ions. The chelation process involves the formation of stable, water-soluble complexes with metal ions, which are then excreted from the body through urine . The molecular targets include calcium, magnesium, zinc, and iron ions. The pathways involved in the chelation process include the binding of metal ions to the nitrogen and oxygen atoms in the EDTA molecule, forming a stable ring structure .

Comparación Con Compuestos Similares

Edetate calcium disodium: Used primarily for lead poisoning, it has a similar chelating mechanism but includes calcium in its structure.

Dimercaptosuccinic acid (DMSA): Another chelating agent used for heavy metal poisoning, particularly for lead and mercury.

Dimercaprol (BAL): Used for arsenic, mercury, and lead poisoning, it has a different chemical structure and mechanism of action compared to EDTA.

Uniqueness of Edetate Sodium: this compound is unique due to its high affinity for a wide range of metal ions and its ability to form highly stable complexes. This makes it versatile for various applications, from medical treatments to industrial processes .

Actividad Biológica

Edetate sodium, also known as edetate disodium or EDTA, is a chelating agent widely used in various medical and industrial applications. Its biological activity is primarily attributed to its ability to bind metal ions, which can influence numerous biochemical processes. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic uses, and potential toxicological effects.

This compound functions as a polyvalent ion chelator , meaning it can bind multiple types of metal ions, including calcium, magnesium, lead, and others. This property allows it to interfere with metal-dependent biological processes:

- Inhibition of Enzymatic Activity : Many enzymes require metal ions as cofactors for their activity. By binding these metal ions, this compound effectively inhibits enzyme function, making it useful in experimental settings to study enzyme mechanisms and structures .

- DNA and RNA Preservation : In molecular biology, this compound is employed to stabilize nucleic acids by chelating metal ions that could otherwise catalyze degradation reactions .

Therapeutic Applications

This compound has several clinical applications, particularly in treating heavy metal poisoning and certain cardiovascular conditions:

- Lead Poisoning Treatment : It is commonly used for chelation therapy in cases of lead poisoning. Studies have shown that edetate disodium effectively increases urinary excretion of lead and reduces blood lead levels . A comparative study indicated that sodium calcium edetate remains the treatment of choice for severe inorganic lead poisoning due to its efficacy and safety profile .

- Cardiovascular Benefits : A notable case study involved an elderly woman with critical limb ischemia (CLI) who underwent a regimen of intravenous edetate disodium infusions. The treatment resulted in significant improvement in her condition, allowing her to avoid amputation and regain mobility .

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Antifungal Properties : Research demonstrated that this compound exhibits antifungal activity against Fusarium graminearum, a pathogen responsible for crop diseases. The compound was shown to down-regulate key genes involved in trichothecene biosynthesis, suggesting its potential use in agricultural applications .

- Toxicological Concerns : While this compound has therapeutic benefits, recent findings indicate potential risks associated with its use. For instance, studies have shown that EDTA compounds can exacerbate intestinal inflammation and promote carcinogenesis in certain animal models. This suggests that while beneficial in some contexts, caution is warranted regarding its long-term use .

Case Studies

- Critical Limb Ischemia : A clinical case reported on a patient treated with a regimen including edetate disodium showed significant improvements in limb circulation and pain relief after multiple infusions. This case highlights the potential of edetate disodium as an adjunct therapy for patients with severe vascular conditions .

- Lead Poisoning : A review of clinical studies comparing the efficacy of sodium calcium edetate with other chelators like DMSA indicated that while both are effective, sodium calcium edetate may offer superior outcomes in terms of lead excretion and overall patient recovery .

Data Summary

| Property | Details |

|---|---|

| Chemical Name | Edetate Disodium (EDTA) |

| Mechanism of Action | Chelation of divalent/trivalent metal ions |

| Primary Uses | Treatment of lead poisoning; adjunct therapy in CLI |

| Antifungal Activity | Effective against Fusarium graminearum |

| Toxicity Risks | Potential intestinal inflammation and carcinogenicity in specific models |

Propiedades

Número CAS |

64-02-8 |

|---|---|

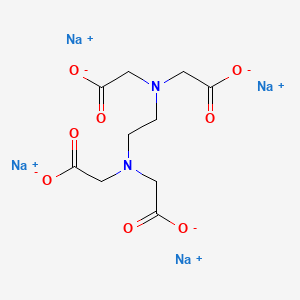

Fórmula molecular |

C10H16N2NaO8 |

Peso molecular |

315.23 g/mol |

Nombre IUPAC |

tetrasodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

Clave InChI |

KHJWSKNOMFJTDN-UHFFFAOYSA-N |

Impurezas |

/Investigators/ reported that Tetrasodium EDTA could contain an unspecified amount of the starting material, formaldehyde. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na] |

Apariencia |

Solid powder |

Color/Form |

White powder |

Densidad |

6.9 lb/gal /Apparent density/ Relative density (water = 1): 0.7 |

melting_point |

300 °C (decomposes) |

Key on ui other cas no. |

64-02-8 67401-50-7 8013-51-2 |

Descripción física |

Liquid; Dry Powder, Water or Solvent Wet Solid; Other Solid; NKRA; Pellets or Large Crystals; Dry Powder, Liquid; Dry Powder White solid; [Hawley] Colorless solid; [ICSC] White, slightly yellow, or cream-colored solid; Hygroscopic; [CHEMINFO] COLOURLESS CRYSTALLINE POWDER. |

Pictogramas |

Corrosive; Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

7379-28-4 17421-79-3 |

Vida útil |

>3 years if stored properly |

Solubilidad |

Slightly soluble in ethanol Less soluble in alcohol than the potassium salt Freely soluble in water In water, 500 g/L at 20 °C Solubility in water, g/100ml at 20 °C: 100-110 |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tetrine; Trilon B; Edetate Sodium |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.